molecular formula C20H23Cl2N5O B11833257 N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

Cat. No.: B11833257
M. Wt: 420.3 g/mol
InChI Key: JLBUGWQZVWGFPH-UHFFFAOYSA-N
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Description

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a pyridine ring, and an azepane moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 7-chlorobenzimidazole with 2-methylpyridine-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Key Synthetic Routes

Step Reaction Type Reagents Conditions
1CouplingEDCI, HOBtBasic medium
2Nucleophilic SubstitutionAzepane derivativesBasic conditions

Chemistry

In the field of chemistry, N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

The compound has been studied for its potential as a ligand in receptor binding assays. It exhibits interactions with various biological targets, which can be crucial for understanding its mechanism of action in biological systems. Preliminary studies suggest potential neuroprotective effects, making it relevant in neurological research.

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological properties. Research indicates potential anti-inflammatory and anticancer activities, with mechanisms often involving the modulation of specific biochemical pathways.

Case Studies

  • Anticancer Activity : Related compounds have shown significant anticancer properties by inhibiting tumor growth in various cell lines.
  • Neuroprotective Effects : Some studies suggest that this compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.

Industry

This compound is also explored for its applications in the development of new materials and chemical processes. Its unique chemical structure allows it to participate in various industrial applications, including the synthesis of high-energy materials.

Mechanism of Action

The mechanism of action of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The benzimidazole moiety is known for its diverse biological activities.
  • Functional Groups : The presence of azepane and pyridine rings contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been noted to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses .
  • Targeting Cancer Pathways : The compound shows promise as a selective inhibitor of mutant forms of epidermal growth factor receptor (EGFR), which is crucial in various cancers .
  • Modulation of Complement Pathways : There is evidence suggesting that it may act as a Factor D inhibitor, impacting the complement cascade involved in immune responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits leukotriene A4 hydrolase activity ,
Cancer TherapySelective EGFR inhibitor for oncogenic mutations
Immune ModulationPotential Factor D inhibition in complement pathways

Case Studies and Research Findings

  • Cancer Therapeutics :
    A study highlighted the efficacy of this compound as a covalent mutant-selective EGFR inhibitor. It demonstrated equipotent activity against both oncogenic and T790M-resistant mutations, indicating its potential as a therapeutic agent in lung cancer treatment .
  • Inflammatory Disorders :
    Another investigation focused on the compound's ability to modulate immune responses by inhibiting leukotriene A4 hydrolase. This inhibition could be beneficial in treating conditions characterized by excessive inflammation .
  • Complement-Mediated Disorders :
    Research has shown that compounds similar to N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide can effectively manage disorders associated with dysregulation of the complement system, suggesting a broader therapeutic application in autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, benzimidazole derivatives are often prepared using potassium carbonate (K₂CO₃) as a base to facilitate coupling reactions . Purification is achieved via column chromatography or recrystallization, with reaction conditions (temperature, solvent polarity) optimized to maximize yield. Purity is confirmed using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons, azepane ring conformation, and methyl groups. For example, the 7-chloro substituent on benzimidazole causes distinct deshielding .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, and Cl content .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Lab coat, gloves, and goggles are mandatory. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Contaminated clothing should be removed .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters like temperature (e.g., 60–120°C), solvent (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to determine rate-limiting steps .
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry or catalyst choice .

Q. What strategies resolve contradictory data regarding the compound’s biological mechanism of action?

  • Methodological Answer :

  • Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to cross-validate results .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .
  • Meta-Analysis : Compare findings with structurally similar benzimidazole derivatives to identify structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding affinity .
  • QSAR Models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data .

Q. What experimental designs are suitable for evaluating thermal stability and degradation pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to identify decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions and melting points .
  • Accelerated Stability Studies : Expose the compound to high humidity (75% RH) and elevated temperatures (40°C) for 4 weeks, followed by HPLC analysis .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pharmacological activity across studies?

  • Methodological Answer :

  • Replication Studies : Repeat experiments under identical conditions (e.g., cell line, assay protocol) to confirm reproducibility .
  • Cross-Laboratory Validation : Collaborate with independent labs to eliminate bias .
  • Systematic Review : Use PRISMA guidelines to synthesize data and identify confounding variables (e.g., solvent choice, assay interference) .

Q. What methodologies validate the compound’s purity when conflicting chromatographic results arise?

  • Methodological Answer :

  • Multi-Detector HPLC : Combine UV, MS, and charged aerosol detection (CAD) to resolve co-eluting impurities .
  • 2D NMR : Use HSQC and HMBC to distinguish between isomeric byproducts .
  • Standard Addition Method : Spike samples with known impurities to quantify detection limits .

Q. Experimental Design Considerations

Q. How to choose between in vitro and in vivo models for preclinical studies?

  • Methodological Answer :
  • In Vitro : Prioritize high-throughput screening (e.g., enzyme inhibition) for initial SAR .
  • In Vivo : Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) but ensure ethical compliance (IACUC protocols) .
  • Translational Gaps : Address species-specific metabolic differences via liver microsome assays .

Q. What statistical approaches are robust for analyzing dose-dependent effects?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups while controlling for Type I error .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values .

Properties

Molecular Formula

C20H23Cl2N5O

Molecular Weight

420.3 g/mol

IUPAC Name

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C20H22ClN5O.ClH/c1-13-11-14(8-10-23-13)19(27)25-20-24-17-7-4-6-16(21)18(17)26(20)15-5-2-3-9-22-12-15;/h4,6-8,10-11,15,22H,2-3,5,9,12H2,1H3,(H,24,25,27);1H

InChI Key

JLBUGWQZVWGFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCNC4)C(=CC=C3)Cl.Cl

Origin of Product

United States

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